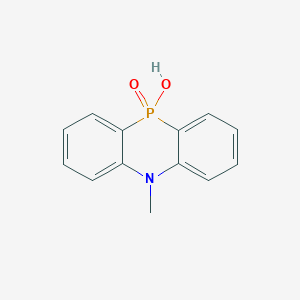![molecular formula C25H36N2O B14494883 (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 64501-10-6](/img/structure/B14494883.png)
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This specific compound features a heptyl group attached to one phenyl ring and a hexyloxy group attached to the other phenyl ring. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and photoresponsive materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 4-heptylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hexyloxybenzene in the presence of a base such as sodium hydroxide (NaOH) to form the desired azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivative.
Substitution: Nitrated or halogenated azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of molecular switches and light-induced conformational changes.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for applications in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials, such as photochromic coatings and sensors.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene involves the photoisomerization of the diazene group. Upon exposure to light, the compound can switch between its trans (E) and cis (Z) isomers. This photoisomerization can induce conformational changes in the molecule, affecting its physical and chemical properties. The molecular targets and pathways involved in this process are primarily related to the interaction of the azobenzene moiety with light, leading to changes in molecular geometry and electronic distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the heptyl and hexyloxy substituents.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4-(Dimethylamino)azobenzene: Another azobenzene derivative with a dimethylamino group.
Uniqueness
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The heptyl and hexyloxy groups can influence the compound’s solubility, stability, and photoresponsive behavior, making it suitable for specialized applications in materials science and photochemistry.
Eigenschaften
CAS-Nummer |
64501-10-6 |
|---|---|
Molekularformel |
C25H36N2O |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
(4-heptylphenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-3-5-7-9-10-12-22-13-15-23(16-14-22)26-27-24-17-19-25(20-18-24)28-21-11-8-6-4-2/h13-20H,3-12,21H2,1-2H3 |
InChI-Schlüssel |
PWKCRTHUCHOLCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


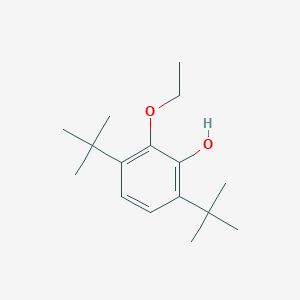
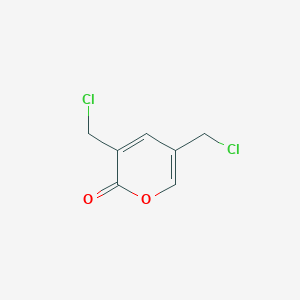

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)



![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
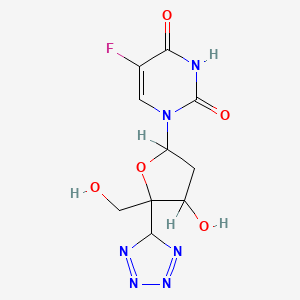
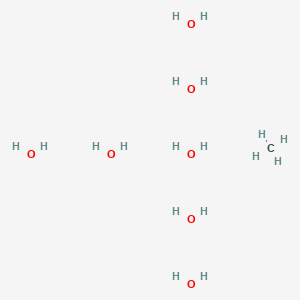

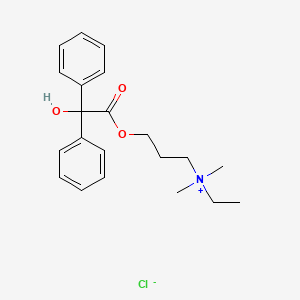
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
